molecular formula C10H11ClN4O B179331 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine CAS No. 7306-68-5

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

カタログ番号 B179331
CAS番号: 7306-68-5
分子量: 238.67 g/mol
InChIキー: QSTASPNCKDPSAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a chemical compound with the molecular formula C10H11ClN4O and a molecular weight of 238.67 . It is also known by its synonyms: 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and 6-CHLORO-9-(TETRAHYDRO-2-PYRANYL)-PURINE .

科学的研究の応用

Chemical Synthesis and Intermediate Applications

  • 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has been utilized as an intermediate in the synthesis of various chemical compounds. For instance, it played a crucial role in regioselective Sonogashira cross-coupling reactions, leading to the creation of 2-alkynylated or 2,8-dialkynylated purines, indicating its value in chemical synthesis processes (Ibrahim, Chevot, & Legraverend, 2011).

Conformational Analysis and Molecular Structure

  • The molecule has been subjected to conformational studies, which show a preference for an axial disposition of the purine ring. This analysis helps in understanding the molecular structure and potential interactions of this compound (Estévez, Moa, Terán, & Mosquera, 2007).

Cosmetology Applications

  • In cosmetology, this compound has shown promise. The crystal and molecular structure of a related derivative was analyzed, contributing to its potential application in cosmetology (Walla et al., 2010).

Synthesis of Purine Derivatives

  • The compound has been used in the synthesis of purine derivatives. For example, it was involved in the synthesis of 6,8-disubstituted purines, demonstrating its utility in creating diverse purine structures (Hocek, Hocková, & Dvořáková, 2004).

Potential Inhibitors in Biosynthesis

  • Research has explored its role as a potential inhibitor in the biosynthesis of adenosine monophosphate (AMP), indicating its potential importance in biochemical pathways (Wanner, Hageman, Koomen, & Pandit, 1978).

Synthesis of Modified Nucleosides

  • It has also played a significant role in the synthesis of modified nucleosides containing pyrazole or 2-pyrazoline moieties, highlighting its versatility in nucleoside chemistry (Thalassitis et al., 2014).

Tautomerism and Chemical Reactions

  • The compound was used in studying tautomerism and the synthesis of ethyl 2‐(2‐benzothiazolyl)‐2‐(6‐purinyl)acetate, showing its role in complex chemical reactions (Klemm, Johnstone, & Tran, 2009).

In Vivo Analgesic Activities

  • Research has also been conducted on derivatives of this compound for in vivo analgesic activities, providing a potential avenue for pharmaceutical applications (Zhao et al., 2009).

Applications in Polymer Chemistry

  • Its derivatives were synthesized and copolymerized with maleic anhydride, demonstrating its utility in polymer chemistry and as a potential polynucleotide analogue (Han, Park, Cho, & Chang, 1996).

Use in Gene Therapy

  • The compound has been utilized in the synthesis of fluoromethyl purines for potential applications in suicide gene therapy of cancer, highlighting its significance in medicinal chemistry (Hassan et al., 2009).

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray . In case of skin or eye contact, or if inhaled, specific first aid measures should be taken .

特性

IUPAC Name

6-chloro-9-(oxan-2-yl)purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTASPNCKDPSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C2N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240654
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

CAS RN

7306-68-5
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7306-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7306-68-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.961
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a warmed (60° C.) slurry of 6-chloropurine (20 g, 0.1294 mol) and p-toluenesulfonic acid monohydrate (0.35 g), dihydropyran (13.4 mL, 0.172 mol) was added with stirring over a period of 30 min. After an additional 30 min of heating, the mixture was allowed to cool to room temperature for 1 h. Concentrated ammonium hydroxide (12 mL) was added and stirring was continued for 5 min. The solution was washed with water (4×70 mL) and the organic layer was dried (Na2SO4), filtered and concentrated in vacuo to give a syrup (about 29 g) which slowly crystallized upon standing. Extraction with boiling hexane gave the product as a solid, 24.36 g in two crops (78%), mp 70°-71° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl acetate (300 ml) was added to 6-chloropurine (25 g, 162 mmol) and tosylic acid monohydrate (460 mg, 2.43 mmol) and the resulting mixture was heated at 60° C. Dihydropyrane (16 ml, 178 mmol) was added and the resulting mixture was stirred at the same temperature for 30 minutes. The reaction mixture was cooled to room temperature followed by the addition of 28% aqueous ammonia solution (15 ml) and the organic layer was fractionated, washed with water, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (35 g, 91%) as a pale yellow solid.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
460 mg
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

To a solution of 6-chloropurine (2.70 g, 17.5 mmol) and p-toluenesulfonic acid monohydrate (0.14 g, 0.71 mmol) in methylene chloride (30 mL) was added dihydropyran (2.39 mL, 26.2 mmol). The suspension was stirred for 3 h. The reaction mixture was washed with 2.5% Na2CO3 solution (100 mL×2), and brine (50 mL). The organic layer was dried over sodium sulfate and concentrated. The oil was treated with hexanes (100 mL) and stirred. The hexanes layer was decanted. The oil solidified upon standing to give the desired product (4.17 g, 98%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods IV

Procedure details

To a solution of a given 6-chloro-9H-purine (A-1) (1.29 mol, 1 eq) and TsOH (0.02 mol, 0.015 eq) in ethyl acetate (1000 mL), 3,4-dihydro-2H-pyran (1.94 mol, 1.5 eq) is added and the resulting mixture is stirred at reflux for 2 h. The reaction mixture is allowed to cool to RT, aqueous Na2CO3 solution (3%, 500 mL) is added and the resulting mixture is stirred for 10 min. The organic layer is separated, washed with water (500 mL×2) and brine (500 mL), dried over anhydrous Na2SO4, and filtered. The filtrate is concentrated in vacuo. The product is dissolved in ethyl acetate (50 mL), and then n-heptane (500 mL) is added. The resulting mixture is stirred at RT for 1 h. The precipitate is collected by filtration, rinsed with heptane (100 mL) and dried in vacuo to afford the product 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (A-2) as a yellowish solid.
Quantity
1.29 mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
1.94 mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In one embodiment, PG2 is 2-tetrahydropyranyl. In some embodiments, X is selected from fluoro, chloro, bromo, and iodo. In one embodiment, X is chloro. In certain embodiments, the step comprises combining 6-chloro-9H-purine with 3,4-dihydro-2H-pyran to afford 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 2
Reactant of Route 2
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 3
Reactant of Route 3
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 4
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 5
Reactant of Route 5
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Reactant of Route 6
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Citations

For This Compound
38
Citations
N Ibrahim, F Chevot, M Legraverend - Tetrahedron Letters, 2011 - Elsevier
Lithiation of 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine with LiTMP, gave access to 6-chloro-2,8-dihalogenated purine derivatives. In particular, the 6-chloro-2,8-diiodopurine …
Number of citations: 26 www.sciencedirect.com
A Kucukdumlu, M Tuncbilek, E Guven… - Acta Chimica …, 2017 - avesis.ankara.edu.tr
A series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl) purines 3-9, 6-(4-substituted phenyl) purines 10-16, 9-((4-substituted phenyl) sulfonyl)-6-(4-substituted phenyl) purines 17-…
Number of citations: 6 avesis.ankara.edu.tr
A Bråthe, LL Gundersen, KE Malterud… - Archiv der Pharmazie …, 2005 - Wiley Online Library
15‐Lipoxygenase (15‐LO) has been implicated in oxidation of low‐density lipoproteins (LDL), a process believed to be important for the development of atherosclerosis, as well as …
Number of citations: 22 onlinelibrary.wiley.com
CR Coxon, E Anscombe, SJ Harnor… - Journal of Medicinal …, 2017 - ACS Publications
Purines and related heterocycles substituted at C-2 with 4′-sulfamoylanilino and at C-6 with a variety of groups have been synthesized with the aim of achieving selectivity of binding to …
Number of citations: 100 pubs.acs.org
W Yang, Y Chen, X Zhou, Y Gu, W Qian… - European Journal of …, 2015 - Elsevier
By combining the scaffolds of UI-125 and Sorafenib, a series of bis-aryl ureas and amides based on 2-amino-3-purinylpyridine moiety were designed and synthesized as novel DFG-out …
Number of citations: 43 www.sciencedirect.com
E Vanotti, R Amici, A Bargiotti… - Journal of medicinal …, 2008 - ACS Publications
Cdc7 kinase is an essential protein that promotes DNA replication in eukaryotic organisms. Genetic evidence indicates that Cdc7 inhibition can cause selective tumor-cell death in a p53…
Number of citations: 123 pubs.acs.org
T Gamadeku - 2009 - duo.uio.no
In this study, 6-chloropurines with varied substituents in the 2 and 9 or 7 positions were functionalized in the 8-position. This was done via lithiation and subsequent bromination to form 8…
Number of citations: 0 www.duo.uio.no
Y Zhang, L Wang, Q Zhang, G Zhu… - Journal of Chemical …, 2017 - ACS Publications
While selective BRaf V600E inhibitors have been proven effective clinically, acquired resistance rapidly develops through reactivation of the mitogen-activated protein kinase (MAPK) …
Number of citations: 6 pubs.acs.org
YY Guo, JY Zhang, JF Sun, P Nie, H Gao - European Journal of Medicinal …, 2023 - Elsevier
Lymphoma is a form of cancer that impacts the lymphatic system, which plays a crucial role in defending the body against infections and illnesses. It is characterized by the atypical …
Number of citations: 4 www.sciencedirect.com
AEA Hassan, RAI Abou‐Elkhair… - Current Protocols in …, 2020 - Wiley Online Library
6‐Methylpurine (MeP) is a cytotoxic adenine analog that does not exhibit selectivity when administered systemically and could be very useful in a gene therapy approach to cancer …

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。